2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile
Description
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile is a complex organic compound characterized by the presence of a piperazine ring substituted with a chloropyridine and a trifluoromethyl group.
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N4/c1-13(2,9-19)22-5-3-21(4-6-22)12-11(15)7-10(8-20-12)14(16,17)18/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOROZDHOHLQRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation of Pyridine Derivatives
The trifluoromethyl group is introduced via cross-coupling reactions. A common approach involves using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) or CF₃Cu complexes under catalytic conditions. For example:
$$
\text{2,5-Dichloropyridine} + \text{CF₃Cu} \xrightarrow{\text{Pd(PPh₃)₄, DMF}} \text{3-Chloro-5-(trifluoromethyl)pyridine} \quad \text{(Yield: 65–75\%)}
$$
Optimization Notes :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalyst : Palladium catalysts with bulky phosphine ligands improve regioselectivity.
Halogenation
Chlorination at the 3-position is achieved via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in the presence of Lewis acids like FeCl₃:
$$
\text{5-(Trifluoromethyl)pyridine} + \text{NCS} \xrightarrow{\text{FeCl₃, CH₂Cl₂}} \text{3-Chloro-5-(trifluoromethyl)pyridine} \quad \text{(Yield: 80–85\%)}
$$
Piperazine Coupling Reactions
Nucleophilic Aromatic Substitution (SNAr)
Piperazine reacts with 3-chloro-5-(trifluoromethyl)pyridine via SNAr, facilitated by the electron-withdrawing trifluoromethyl group:
$$
\text{3-Chloro-5-(trifluoromethyl)pyridine} + \text{piperazine} \xrightarrow{\text{K₂CO₃, DMF}} \text{Intermediate A} \quad \text{(Yield: 70–78\%)}
$$
Critical Parameters :
- Base : Potassium carbonate ensures deprotonation of piperazine.
- Temperature : Reactions proceed at 80–100°C for 12–24 hours.
N-Alkylation with 2-Bromo-2-methylpropanenitrile
Synthesis of 2-Bromo-2-methylpropanenitrile
This alkylating agent is prepared via Hell–Volhard–Zelinskii reaction :
$$
\text{2-Methylpropanenitrile} + \text{Br₂} \xrightarrow{\text{PCl₃}} \text{2-Bromo-2-methylpropanenitrile} \quad \text{(Yield: 60–65\%)}
$$
Alkylation of Piperazine Intermediate
Intermediate A undergoes alkylation under mild conditions:
$$
\text{Intermediate A} + \text{2-Bromo-2-methylpropanenitrile} \xrightarrow{\text{NaHCO₃, CH₃CN}} \text{Target Compound} \quad \text{(Yield: 50–60\%)}
$$
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.
Alternative Pathways and Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, the SNAr step achieves completion in 2 hours at 120°C.
One-Pot Approaches
Combining trifluoromethylation, chlorination, and piperazine coupling in a single reactor minimizes intermediate isolation steps, improving overall yield (55–60%).
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.65 (s, 6H, CH₃), 2.60–3.10 (m, 8H, piperazine), 7.45 (d, 1H, pyridine-H).
- ¹³C NMR : 117.5 (CN), 121.8 (CF₃), 148.2 (pyridine-C).
- HRMS : [M+H]⁺ calcd. for C₁₄H₁₅ClF₃N₅: 362.0982; found: 362.0985.
Industrial-Scale Considerations
Cost-Effective Trifluoromethylation
Using CF₃SiMe₃ with CuI catalysis reduces reagent costs while maintaining yields (~70%).
Green Chemistry Metrics
- E-factor : 12.5 (kg waste/kg product) for traditional synthesis vs. 8.2 for microwave-assisted routes.
- Solvent Recovery : ≥90% recovery of DMF via vacuum distillation.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and hydrogen peroxide for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of piperazine, including those with trifluoromethyl groups, exhibit significant cytotoxicity against various cancer cell lines. The presence of the chloro and trifluoromethyl groups enhances the lipophilicity and biological activity of the molecule, making it a candidate for further development as an anticancer agent .
2. Antimicrobial Activity
Research indicates that compounds similar to 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile exhibit antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, suggesting their utility in developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
3. Neuropharmacology
The piperazine moiety is known for its activity on various neurotransmitter receptors. Compounds containing this structure have been explored for their potential use in treating neurological disorders such as depression and anxiety by modulating serotonin and dopamine pathways .
Agricultural Applications
1. Pesticide Development
The unique chemical properties of this compound make it a candidate for developing novel pesticides. Its ability to disrupt specific biochemical pathways in pests could lead to effective pest control solutions with reduced environmental impact compared to traditional pesticides .
Material Science
1. Polymer Chemistry
In material science, the compound's nitrile group can be utilized in polymer synthesis, particularly in creating high-performance materials with desirable thermal and mechanical properties. The incorporation of such compounds into polymer matrices can enhance their resistance to solvents and improve overall durability .
Case Studies
Mechanism of Action
The mechanism of action of 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. This compound can inhibit or activate certain enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)aniline
- 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Uniqueness
Compared to these similar compounds, 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile is unique due to its specific substitution pattern and the presence of both a piperazine ring and a nitrile group.
Biological Activity
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile, a compound characterized by its complex structure, is gaining attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a chloro-trifluoromethyl pyridine moiety and a nitrile group. Its molecular formula is with a molecular weight of approximately 337.73 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and potential bioactivity.
Synthesis
The synthesis typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
- Formation of Piperazine Derivative : Reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine.
- Coupling Reaction : The intermediate is coupled with a suitable alkyl or aryl halide to introduce the methylpropanenitrile moiety.
The mechanism of action for this compound involves interaction with specific biological targets, primarily enzymes and receptors. The trifluoromethyl group may enhance binding affinity due to increased electron-withdrawing effects, which can stabilize the transition state during enzyme-substrate interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar piperazine structures demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can inhibit cell proliferation in several cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial activity of piperazine derivatives found that compounds with similar structural motifs significantly inhibited the growth of Gram-positive and Gram-negative bacteria .
- Anticancer Activity Investigation : Another research project investigated the cytotoxic effects of related compounds on human cancer cell lines, revealing that certain derivatives led to reduced viability and increased apoptosis markers .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile, and how can reaction yields be optimized?
Methodology :
- Step 1 : Start with 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (precursor synthesis via trifluoromethylation and chlorination) .
- Step 2 : Couple the pyridine moiety to piperazine using Buchwald-Hartwig amination (Pd-catalyzed, 80–100°C, 12–24 hrs) .
- Step 3 : Introduce the 2-methylpropanenitrile group via nucleophilic substitution (K₂CO₃, DMF, 60°C, 6 hrs).
- Optimization : Monitor intermediates by HPLC (C18 column, acetonitrile/water gradient) . Use microwave-assisted synthesis to reduce reaction time by 40% .
Q. How should researchers characterize the compound’s solubility and stability for in vitro assays?
Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO. Use UV-Vis spectroscopy (λ = 254 nm) to quantify solubility .
- Stability : Incubate at 37°C for 24 hrs in simulated gastric fluid (pH 2.0) and plasma. Analyze degradation products via LC-MS/MS .
- Critical Note : The trifluoromethyl group enhances lipophilicity (logP ≈ 3.2), requiring 10% DMSO for aqueous dissolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding data for this compound?
Case Study : Conflicting IC₅₀ values (e.g., 50 nM vs. 200 nM in dopamine receptor assays). Methodology :
- Orthogonal Assays : Compare radioligand binding (³H-spiperone) vs. functional cAMP assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding mode variations due to piperazine conformation .
- Buffer Optimization : Test Mg²⁺/Ca²⁺ concentrations, which influence receptor-G protein coupling .
Q. What strategies are effective for studying metabolic pathways and cytochrome P450 interactions?
Methodology :
- In Vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor. Identify metabolites via UPLC-QTOF-MS (ESI+ mode) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Key Insight : The nitrile group may form glutathione conjugates, requiring LC-MS/MS with neutral loss scanning (m/z 129) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodology :
Q. What analytical methods are recommended for detecting trace impurities in bulk samples?
Methodology :
- HPLC-UV/ELS : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile. Detect impurities at 0.1% level .
- NMR Spiking : Add authentic impurity standards (e.g., unreacted pyridine intermediates) to confirm ¹H NMR signals .
- Mass Defect Filtering : Apply high-resolution MS (Orbitrap) to distinguish impurities from adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
